molecular formula C11H20O3Si B13935003 5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid

5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid

Cat. No.: B13935003
M. Wt: 228.36 g/mol
InChI Key: FCLGVQGSKXMONW-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is a synthetic organic compound featuring a carboxylic acid group, a terminal alkyne (C≡C bond) at the 2-position, and a tert-butyldimethylsilyl (TBDMS) ether protecting group at the 5-position. The TBDMS group is widely used to protect hydroxyl groups during multi-step syntheses due to its stability under basic and mildly acidic conditions, as well as its selective cleavage with fluoride ions . The alkyne moiety confers unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and metal-mediated cross-coupling reactions.

Properties

Molecular Formula

C11H20O3Si

Molecular Weight

228.36 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypent-2-ynoic acid

InChI

InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h7,9H2,1-5H3,(H,12,13)

InChI Key

FCLGVQGSKXMONW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

Key Preparation Steps

Protection of Hydroxyl Group with TBDMS
  • Starting from 3-hydroxypropan-1-ol, the hydroxyl group at the terminal position is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or an equivalent base to form 3-((tert-butyldimethylsilyl)oxy)propan-1-ol.
  • This step is critical to prevent undesired side reactions at the hydroxyl group during subsequent transformations.
Oxidation to Aldehyde
  • The protected alcohol 3-((tert-butyldimethylsilyl)oxy)propan-1-ol is oxidized to 3-((tert-butyldimethylsilyl)oxy)propanal using pyridinium chlorochromate (PCC).
  • Optimization of this oxidation step includes careful control of reaction time, temperature, and filtration process to maximize yield and minimize overoxidation or decomposition (see Table 2.1 below).
Wittig or Horner–Wadsworth–Emmons Reaction
  • The aldehyde intermediate undergoes a Wittig reaction with triethyl phosphonoacetate, affording ethyl (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoate.
  • This step introduces the unsaturation at the 2-position and extends the carbon chain.
  • The reaction conditions, including solvent choice and base, are optimized for yield and stereoselectivity.
Hydrolysis to Acid
  • The ethyl ester is hydrolyzed under acidic or basic conditions to yield (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid.
  • This final step completes the synthesis of the target compound, preserving the TBDMS protective group.

Optimization Data and Reaction Conditions

The following table summarizes the key optimization trials for the synthesis of (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid, which is closely related to the target 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoic acid and provides insight into solvent and reaction condition effects.

Entry Solvent Reaction Time Yield (%) Notes
1 Dichloromethane Overnight 75 Standard condition, monitored by TLC
2 Tetrahydrofuran Overnight 68 Slightly lower yield
3 Acetonitrile 24 h 60 Longer time required
4 Ethyl acetate Overnight 55 Less effective solvent

Table 1: Solvent effect on synthesis of (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid.

Optimization of the PCC oxidation step also revealed that filtration method and solvent choice significantly impact the yield and purity of the aldehyde intermediate:

Entry Filtration Method Yield (%) Purity (%)
1 Gravity filtration 85 95
2 Vacuum filtration 78 92
3 No filtration 60 85

Table 2: Optimization of PCC oxidation filtration process.

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the presence of the TBDMS protecting group and the alkyne or alkene moiety. Chemical shifts for the silyl methyl groups typically appear near 0.0 ppm, and the tert-butyl group near 0.9 ppm.
  • IR Spectroscopy: Characteristic absorption bands for the carboxylic acid (broad O–H stretch around 2500–3300 cm^-1, and C=O stretch near 1700 cm^-1) and the alkyne C≡C stretch around 2100–2200 cm^-1 are observed.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion consistent with the TBDMS-protected pentynoic acid.
  • Chromatography: Thin layer chromatography (TLC) and HPLC methods are employed to monitor reaction progress and purity.

Related Synthetic Applications and Research Findings

  • The TBDMS group plays a crucial role in stereochemical control during cyclization reactions of related oxazine compounds, as reported in palladium-catalyzed syntheses of biologically relevant molecules.
  • The bulky tert-butyldimethylsilyl group influences diastereoselectivity by steric hindrance, which is critical in multi-step syntheses involving sensitive intermediates.
  • Cross-electrophile coupling methodologies have been developed for related vinyl and alkyl sulfonates, which may be adapted for functionalization of TBDMS-protected alkynes.

Summary of Preparation Method

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 TBDMS Protection TBDMSCl, imidazole, DCM 3-((tert-butyldimethylsilyl)oxy)propan-1-ol >90
2 Oxidation PCC, DCM, room temperature 3-((tert-butyldimethylsilyl)oxy)propanal 78–85
3 Wittig/HWE Reaction Triethyl phosphonoacetate, base, THF or DCM Ethyl (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoate 60–75
4 Hydrolysis Acidic or basic hydrolysis (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid 70–80

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group in peptide synthesis.

    Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid primarily involves the reactivity of the alkyne and the stability provided by the TBDMS group. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. The alkyne group can participate in various addition and cycloaddition reactions, forming diverse products .

Comparison with Similar Compounds

Key Differences :

  • Functional Group : Contains a double bond (C=C) at the 2-position instead of a triple bond (C≡C).
  • Reactivity : The alkene undergoes electrophilic additions (e.g., epoxidation, hydrogenation) rather than alkyne-specific reactions like cycloadditions.
  • Synthesis: Prepared via saponification of ethyl (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoate using NaOH in methanol, followed by neutralization and chromatography .
  • Acidity : The carboxylic acid group is less acidic compared to the yn-oic acid due to reduced electron-withdrawing effects from the alkene versus the alkyne.
Property 5-((TBDMS)oxy)pent-2-ynoic Acid (E)-5-((TBDMS)oxy)pent-2-enoic Acid
Molecular Formula C₁₁H₂₀O₃Si (hypothetical) C₁₁H₂₂O₃Si
Functional Groups Alkyne, TBDMS ether, carboxylic acid Alkene, TBDMS ether, carboxylic acid
Key Reactivity Click chemistry, Sonogashira coupling Electrophilic additions, hydrogenation
Synthesis Yield Not reported 71% (from ethyl ester)

5-[(tert-Butyldimethylsilyl)oxy]hexanoic Acid

Key Differences :

  • Chain Length: Hexanoic acid backbone (6 carbons) vs. pentynoic acid (5 carbons).
  • Unsaturation : Fully saturated chain lacks the alkyne’s rigidity and conjugation.
  • Applications : Less suited for conjugation reactions but may exhibit improved lipid solubility for drug delivery .
Property 5-((TBDMS)oxy)pent-2-ynoic Acid 5-((TBDMS)oxy)hexanoic Acid
Molecular Formula C₁₁H₂₀O₃Si C₁₂H₂₆O₃Si
Monisotopic Mass 228.12 Da (hypothetical) 246.17 Da
Lipophilicity (LogP) Lower (alkyne polarization) Higher (longer alkyl chain)

3-(5-Methylthiophen-2-yl)prop-2-ynoic Acid

Key Differences :

  • Substituent : Aromatic thiophene ring vs. aliphatic TBDMS-protected chain.
  • Electronic Effects : The thiophene’s electron-rich nature enhances conjugation with the alkyne, altering UV absorption and reactivity in photochemical applications .
Property 5-((TBDMS)oxy)pent-2-ynoic Acid 3-(5-Methylthiophen-2-yl)prop-2-ynoic Acid
Molecular Formula C₁₁H₂₀O₃Si C₈H₆O₂S
Applications Bioconjugation, PROTACs Materials science, organic electronics

Boc-Protected Amino Acids (e.g., (S)-2-((Boc)amino)-5-(pyridin-3-yl)pentanoic Acid)

Key Differences :

  • Protecting Group : Boc (tert-butoxycarbonyl) vs. TBDMS. Boc is cleaved under acidic conditions, whereas TBDMS requires fluoride.
  • Functionality: Amino acids serve as building blocks in peptide synthesis, while yn-oic acids are used for ligation or functionalization .
Property 5-((TBDMS)oxy)pent-2-ynoic Acid Boc-Protected Amino Acids
Cleavage Conditions TBAF, HF TFA, HCl
Typical Use Bioconjugation Peptide synthesis

5-(tert-Butyldimethylsilyl)pentanoic Acid

Key Differences :

  • Structure : Fully saturated chain without alkyne or alkene.
  • Reactivity : Lacks sites for cycloadditions but is stable under harsh reaction conditions .
Property 5-((TBDMS)oxy)pent-2-ynoic Acid 5-(TBDMS)pentanoic Acid
¹H NMR Shift (TBDMS) ~0.1 ppm (hypothetical) 0.08–0.12 ppm
Thermal Stability Moderate (alkyne sensitivity) High

Biological Activity

5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is an organosilicon compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C23H50O5Si3
  • Molecular Weight : 490.8966 g/mol

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances its stability and solubility, making it a suitable candidate for biological assays.

  • Anti-inflammatory Properties :
    • Studies have indicated that compounds with similar structures exhibit anti-inflammatory effects by modulating cytokine production and inhibiting leukocyte migration. For instance, 22-OH-PD1, a related compound, was shown to significantly reduce pro-inflammatory eicosanoid levels in vivo, demonstrating its potential as an anti-inflammatory agent .
  • Cellular Interactions :
    • The compound may interact with specific proteins involved in inflammatory pathways. For example, research on lipid probes has revealed that similar compounds can bind to proteins like PTGR1, which plays a role in resolving inflammation by converting pro-inflammatory mediators into less active forms .

Case Study 1: In Vivo Efficacy

In a zymosan-induced peritonitis mouse model, a related compound demonstrated a reduction in neutrophil infiltration by approximately 43% when administered prior to the inflammatory challenge. This suggests that compounds like 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoic acid could similarly modulate immune responses and promote resolution of inflammation .

Case Study 2: In Vitro Analysis

In vitro studies have shown that related compounds can inhibit human polymorphonuclear neutrophil (PMN) chemotaxis and adhesion to fibronectin under flow conditions. These findings highlight the potential for 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoic acid to influence cellular migration and adhesion processes critical in inflammatory responses .

Synthesis and Evaluation

The synthesis of 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoic acid involves several steps that enhance its biological activity. The TBDMS group is crucial for increasing lipophilicity and stability, allowing for more effective cellular uptake and interaction with biological targets.

Comparative Biological Activity Table

CompoundBiological ActivityMechanism of Action
5-((tert-Bu)SiO)C5H7O2Potential anti-inflammatoryModulation of cytokine production
22-OH-PD1Inhibits PMN chemotaxisReduces pro-inflammatory eicosanoids
PD1Promotes resolution of inflammationConverts LTB4 to less active metabolites

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